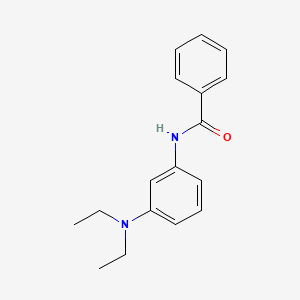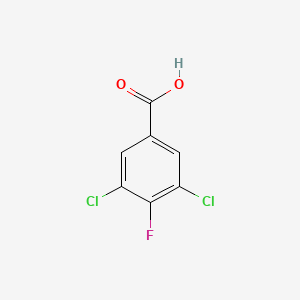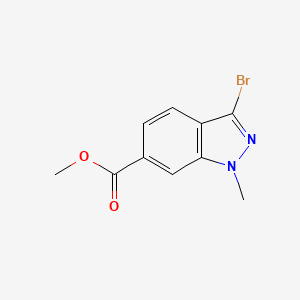
methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate
Overview
Description
“Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H9N2O2Br. It has a molecular weight of 269.09 g/mol .
Synthesis Analysis
The synthesis of indazoles, including compounds like “methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate”, has been a topic of research in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate” has a molecular weight of 269.09 g/mol and a formula of C10H9N2O2Br . Its density is 1.7±0.1 g/cm3 . The boiling point is 275.9±33.0 °C at 760 mmHg .Scientific Research Applications
Anticancer Applications
Indazole derivatives have been synthesized and evaluated for their anticancer activities . They have shown the capability to hinder the viability of various human cancer cells lines, such as HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .
Antiangiogenic Applications
These compounds have also been tested for their potential to inhibit proangiogenic cytokines associated with tumor development . Some of them have shown potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
Antioxidant Applications
Indazole derivatives have been screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds have shown significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity .
Antihypertensive Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .
Antidepressant Applications
These compounds have also been used in the development of antidepressant drugs .
Anti-inflammatory Applications
Indazole derivatives have been applied in producing anti-inflammatory agents .
Antibacterial Applications
These compounds have been used in the development of antibacterial agents .
Other Medicinal Applications
Indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is an organic compound that is used as a reagent in organic synthesis . It is known to participate in the construction of indazole compounds . Indazole compounds have potential biological activities in drug research, including anti-tumor, anti-inflammatory, and antibacterial effects .
Mode of Action
It is known that indazole compounds can inhibit, regulate, and/or modulate certain kinases . These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways due to their potential biological activities .
Pharmacokinetics
It is known that this compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Indazole compounds are known to have potential biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects .
Action Environment
The action of Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, it should be kept away from ignition sources and igniting objects .
properties
IUPAC Name |
methyl 3-bromo-1-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQOAPFVWPFNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593350 | |
| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192945-57-6 | |
| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



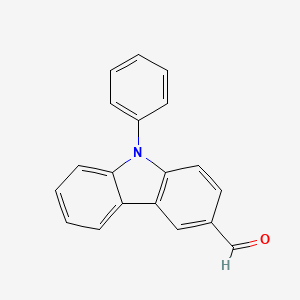
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
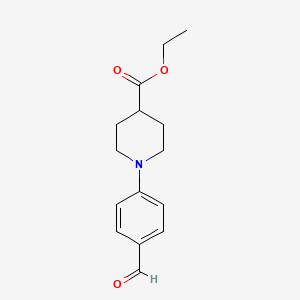
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

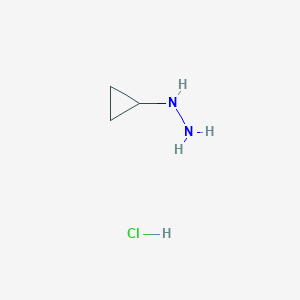
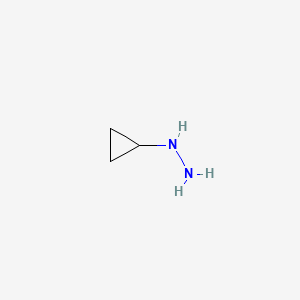
![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)

